2-(piperazin-2-yl)acetaldehyde
Description
2-(Piperazin-2-yl)acetaldehyde is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted at the 2-position with an acetaldehyde group. Piperazine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
CAS No. |
14465-86-2 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17228 |
Synonyms |
2-(piperazin-2-yl)acetaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analysis
- Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group in this compound is more reactive than carboxylic acids or amides, enabling participation in nucleophilic addition reactions. This contrasts with 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is stabilized by the Fmoc group and carboxylate, making it suitable for peptide synthesis .
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing solubility and biological interactions .
Physicochemical Properties
*Calculated values for this compound based on structural analogs.
Key Research Findings
Piperazine in Drug Design: Piperazine rings enhance pharmacokinetic properties (e.g., solubility, BBB penetration).
Aldehyde Reactivity : The aldehyde group’s propensity for condensation reactions (e.g., forming imines) is critical in synthesizing heterocyclic compounds, as seen in pheromone biosynthesis .
Safety Profiles : Piperazine derivatives with amide or acid groups generally exhibit lower acute toxicity compared to aldehydes, which may require stricter handling protocols .
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